molecular formula C6H7NO2S2 B1297121 (4-Methyl-thiazol-2-ylsulfanyl)-acetic acid CAS No. 5685-17-6

(4-Methyl-thiazol-2-ylsulfanyl)-acetic acid

Cat. No.: B1297121
CAS No.: 5685-17-6
M. Wt: 189.3 g/mol
InChI Key: SMTQOYIRMDGTAY-UHFFFAOYSA-N
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Description

(4-Methyl-thiazol-2-ylsulfanyl)-acetic acid is an organic compound that features a thiazole ring substituted with a methyl group and a sulfanyl-acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Methyl-thiazol-2-ylsulfanyl)-acetic acid typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents.

    Attachment of the Sulfanyl-Acetic Acid Moiety: This step involves the nucleophilic substitution reaction where the thiazole ring is reacted with a suitable sulfanyl-acetic acid derivative.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on cost-efficiency, yield, and scalability. Catalysts and specific reaction conditions are often employed to enhance the reaction rates and selectivity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products:

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced forms of the compound, potentially altering the sulfanyl group.

    Substitution: Substituted thiazole derivatives with different functional groups replacing the sulfanyl group.

Scientific Research Applications

(4-Methyl-thiazol-2-ylsulfanyl)-acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of (4-Methyl-thiazol-2-ylsulfanyl)-acetic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 2-(4-Methyl-thiazol-2-ylsulfanyl)-5-nitro-benzoic acid
  • 4-(4-Methyl-thiazol-2-ylsulfanyl)-3-nitro-benzoic acid
  • 7-(4-Methyl-thiazol-2-ylsulfanyl)-heptanoic acid

Comparison: (4-Methyl-thiazol-2-ylsulfanyl)-acetic acid is unique due to its specific structural features, such as the presence of the sulfanyl-acetic acid moiety. This distinguishes it from other similar compounds that may have different substituents or functional groups, leading to variations in their chemical reactivity and biological activity.

Properties

IUPAC Name

2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S2/c1-4-2-10-6(7-4)11-3-5(8)9/h2H,3H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMTQOYIRMDGTAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00349406
Record name (4-Methyl-thiazol-2-ylsulfanyl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00349406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5685-17-6
Record name 2-[(4-Methyl-2-thiazolyl)thio]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5685-17-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Methyl-thiazol-2-ylsulfanyl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00349406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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